2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol, also known as 2-[(4-phenylquinazolin-2-yl)amino]ethanol, is a compound belonging to the quinazoline family, which is characterized by a fused bicyclic structure containing nitrogen atoms. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical methods, often involving multi-step synthetic routes that incorporate reactions such as cyclization and substitution. The synthesis typically begins with the formation of the quinazoline core, followed by the introduction of functional groups .
2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol is classified as an organic compound with specific pharmacological properties. Its structure features a quinazoline moiety, which is known for its diverse biological activities, including anti-cancer and anti-inflammatory effects.
The synthesis of 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol generally follows these steps:
Industrial production may utilize continuous flow reactors and automated systems to enhance yield and purity while minimizing costs. Optimized reaction conditions are crucial for achieving high efficiency in large-scale synthesis.
The molecular formula of 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol is , with a molecular weight of 265.31 g/mol. The structural representation can be detailed as follows:
This structure indicates a complex arrangement of aromatic rings and nitrogen-containing heterocycles, which contribute to its chemical reactivity and biological properties.
2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol can undergo several chemical reactions:
These reactions are significant for modifying the compound's properties and enhancing its biological activity. Understanding these pathways is essential for developing new derivatives with improved efficacy.
The mechanism of action for 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol involves several potential pathways:
The physical properties of 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol include:
Property | Value |
---|---|
Molecular Formula | C16H15N3O |
Molecular Weight | 265.31 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
Chemical properties include reactivity towards various electrophiles and susceptibility to oxidation and reduction reactions, which are critical for its applications in drug development .
The primary applications of 2-(Methyl(4-phenylquinazolin-2-yl)amino)ethanol are in medicinal chemistry and pharmacology:
Quinazoline derivatives represent a privileged scaffold in medicinal chemistry, characterized by a bicyclic structure comprising a benzene ring fused to a pyrimidine ring. This core structure exhibits remarkable versatility in drug design, enabling interactions with diverse biological targets through strategic substitutions at key positions (C-2, N-3, C-4). The incorporation of specific pharmacophores, such as the 4-phenylquinazolin-2-yl moiety and aminoethanol substituents, has yielded compounds with enhanced pharmacological profiles, particularly in anticancer and antimicrobial domains [3] [9].
The exploration of quinazolines began in 1869 with Griess's pioneering synthesis of 2-ethoxy-4(3H)-quinazolinone via anthranilic acid condensation. This foundational work laid the groundwork for subsequent advancements, including Gabriel and Colman's systematic studies (1903) on quinazoline physical and chemical properties. A pivotal milestone emerged with the Niementowski synthesis (1895), facilitating efficient 4(3H)-quinazolinone production from anthranilic acid and formamide under elevated temperatures. Throughout the 20th century, significant synthetic innovations were achieved, such as the Morgan method (phosphorus trichloride-mediated synthesis of 2-methyl-3-substituted quinazolinones) and the development of transition metal-catalyzed cyclizations (e.g., using PdCl₂/Fe(CO)₅). The discovery of natural quinazolinone alkaloids (e.g., febrifugine from Dichroa febrifuga) exhibiting potent antimalarial activity further stimulated interest. This historical progression culminated in clinically significant drugs like the EGFR/VEGFR inhibitor cediranib and the dual VEGFR-2/c-Met inhibitor cabozantinib, highlighting the scaffold's enduring pharmaceutical relevance [4] [5] [9].
Table 1: Key Historical Milestones in Quinazoline Chemistry
Year | Milestone | Significance |
---|---|---|
1869 | Griess synthesis of 2-ethoxy-4(3H)-quinazolinone | First reported quinazoline derivative |
1895 | Development of Niementowski synthesis | Efficient route to 4(3H)-quinazolinones from anthranilic acid and formamide |
1903 | Systematic studies by Gabriel and Colman | Elucidation of fundamental physicochemical properties |
Mid-20th | Isolation of febrifugine (natural quinazolinone) | Validated significant biological potential of the scaffold |
2000s | FDA approval of cediranib, cabozantinib, and other quinazoline-based drugs | Demonstrated clinical translation potential for kinase inhibition and cancer therapy [2] [9] |
The 4-phenylquinazolin-2-yl scaffold confers distinct advantages in molecular recognition and target binding. Its planar configuration facilitates deep insertion into enzyme hydrophobic pockets, while the electron-deficient pyrimidine ring serves as a hydrogen bond acceptor, often interacting with conserved residues in kinase ATP-binding sites (e.g., Met1160 in c-Met, Cys919 in VEGFR-2). Crucially, the C-4 phenyl substitution dramatically enhances binding affinity and bioactivity. This is exemplified by antibacterial 4-phenylquinazolin-2-yl amino derivatives (e.g., compounds 9a (4-fluorophenyl) and 9h (4-chlorophenyl)), which demonstrated superior activity against Proteus vulgaris and Bacillus subtilis (inhibition zones: 1.1-1.4 cm) compared to non-phenyl analogues. The phenyl ring enables π-π stacking interactions with tyrosine residues (e.g., Tyr1230 in c-Met) and provides a versatile handle for further functionalization to fine-tune pharmacokinetic properties. Molecular modeling consistently reveals that the 4-phenyl group occupies a critical hydrophobic niche adjacent to the hinge region in kinases, stabilizing the inactive conformation of oncogenic targets. This scaffold's adaptability is further demonstrated in hybrid molecules like 4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzoic acid, designed for enhanced solubility and target engagement [1] [5] [6].
Table 2: Impact of C-4 Substitution on Quinazolinone Biological Activity
C-4 Substituent | Biological Activity | Key Findings |
---|---|---|
Phenyl | Antibacterial (vs. B. subtilis, P. vulgaris) [1] | 9a (4-F-phenyl): 1.4 cm (B. subtilis), 1.1 cm (P. vulgaris); 9h (4-Cl-phenyl): 1.0 cm (B. subtilis), 1.2 cm (P. vulgaris) |
Phenyl | Anticancer (Dual VEGFR-2/c-Met inhibition) [2] [7] | Enables deep hydrophobic pocket binding and π-stacking; Critical for type II kinase inhibitor design |
H or Alkyl | Variable (Often reduced) | Generally shows lower binding affinity in kinase assays compared to phenyl derivatives |
The incorporation of 2-(methylamino)ethanol substituents at strategic positions (notably N-3 or C-2) of the quinazoline core represents a sophisticated hybridization strategy to enhance drug-likeness and target engagement. This moiety confers several critical advantages:
Table 3: Molecular Docking Evidence Supporting Aminoethanol Functionalization
Compound Class | Target (PDB) | Key Docking Interactions of Aminoethanol Moiety | Docking Score (kcal/mol) |
---|---|---|---|
Amide-enriched 2-(1H)-quinazolinones (e.g., 7j) [8] | EGFR (1M17) | -OH forms H-bond with Met793; -N(CH₃)- interacts with hydrophobic subpocket | -9.67 |
Quinazoline thiourea hybrids [7] | Thymidylate synthase | Terminal -OH interacts with Asp218 backbone carbonyl | Not Provided |
4-Anilinoquinazoline derivatives | VEGFR-2 (Model) | Ethanol linker bridges hinge region and DFG motif | Comparable to cabozantinib |
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8